2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a 2,4-dimethylphenyl group attached to an ethylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,4-dimethylphenylacetaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts if necessary.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethoxyethanol
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethanone
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethanamine
Uniqueness: 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(10(2)8-9)11(3)13-6-7-14/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
RRNUPNTVZFRDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCCO)C |
Origin of Product |
United States |
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